4-(Methylcarbamoyl)cinnamic acid
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Overview
Description
4-(Methylcarbamoyl)cinnamic acid is a derivative of cinnamic acid, which is an unsaturated carboxylic acid. This compound is characterized by the presence of a methylcarbamoyl group attached to the fourth position of the cinnamic acid structure. Cinnamic acid and its derivatives are known for their diverse biological activities and are found in various natural sources such as cinnamon, balsam of Peru, and storax .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Methylcarbamoyl)cinnamic acid can be synthesized through several methods. One common approach involves the reaction of cinnamic acid with methyl isocyanate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Another method involves the use of a Suzuki–Miyaura coupling reaction, where a boronic acid derivative of cinnamic acid is coupled with a methylcarbamoyl chloride in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is carried out in an organic solvent like tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental considerations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Methylcarbamoyl)cinnamic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Ammonia or primary amines in ethanol at elevated temperatures.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Derivatives with different functional groups replacing the methylcarbamoyl group.
Scientific Research Applications
4-(Methylcarbamoyl)cinnamic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(Methylcarbamoyl)cinnamic acid involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase, which is involved in the inflammatory response. It can also interact with cellular receptors, leading to changes in gene expression and cellular signaling pathways . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
4-(Methylcarbamoyl)cinnamic acid can be compared with other cinnamic acid derivatives, such as:
4-Hydroxycinnamic acid: Known for its antioxidant properties and used in the food industry.
4-Methoxycinnamic acid: Exhibits antimicrobial and anticancer activities.
4-Nitrocinnamic acid: Studied for its potential use in organic electronics and photonics.
The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical and biological properties. Its methylcarbamoyl group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
(E)-3-[4-(methylcarbamoyl)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-11(15)9-5-2-8(3-6-9)4-7-10(13)14/h2-7H,1H3,(H,12,15)(H,13,14)/b7-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBKEHKMLPTJFE-QPJJXVBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC=C(C=C1)/C=C/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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